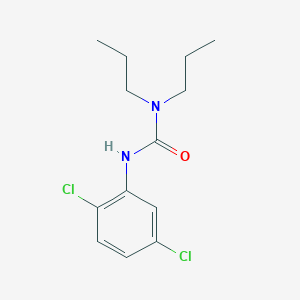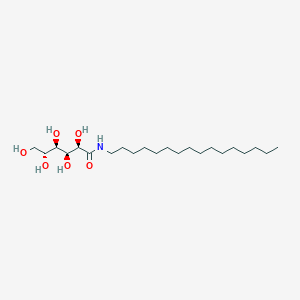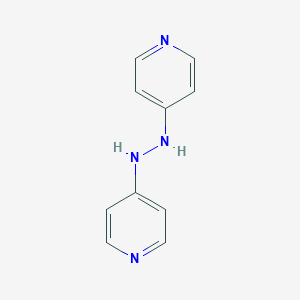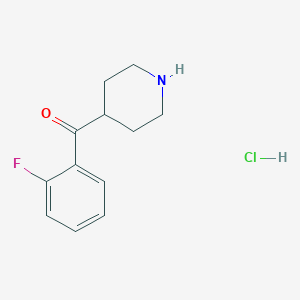
1-Méthylpyrimidine-2,4,6(1H,3H,5H)-trione
Vue d'ensemble
Description
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires et anticancéreuses
Les dérivés de la pyrimidinone, qui comprennent le « 1-Méthylpyrimidine-2,4,6(1H,3H,5H)-trione », se sont avérés posséder un large éventail d'activités biologiques telles que l'antitumorale, l'antifongique, l'anti-inflammatoire et l'antibactérienne . Ces composés ont été utilisés dans la synthèse de divers types de composés hétérocycliques et carbocycliques .
Applications neuroprotectrices et antineuro-inflammatoires
La pyrimidine et ses dérivés se sont avérés posséder une activité antivirale, anticancéreuse, antioxydante et antimicrobienne, ce qui nous a incités à étudier l'activité neuroprotectrice et anti-inflammatoire de l'hybride triazole-pyrimidine sur un modèle de cellules neuronales et de microglie humaine . Cela fait du « this compound » un candidat potentiel pour les applications neuroprotectrices et antineuro-inflammatoires.
Synthèse organique
L'acide barbiturique, y compris le « n-méthylbarbiturique », a été utilisé dans la conception et la synthèse de divers types de composés hétérocycliques et carbocycliques . Il est considéré comme un bloc de construction important en synthèse organique .
Réactions multicomposantes
Il existe un large éventail de réactions multicomposantes qui incluent l'acide barbiturique comme matière de départ . Ce composé attire la communauté de la recherche scientifique en synthèse organique .
Transformations catalytiques énantiosélectives
La construction d'échafaudages chiraux par transformation énantiosélective catalysée de l'acide barbiturique et de ses dérivés n'a émergé que récemment . Cela ouvre de nouvelles possibilités pour l'utilisation du « n-méthylbarbiturique » dans le domaine de la catalyse énantiosélective .
Chimie pharmaceutique
Depuis le début du XXe siècle, de nombreux efforts de recherche ont fait un usage élégant des dérivés de l'acide barbiturique comme blocs de construction pour l'élaboration de molécules plus complexes et utiles dans le domaine de la chimie pharmaceutique <svg class="icon" height="16" p-id="1735" t="17092647
Mécanisme D'action
Target of Action
It is known that barbiturates, a class of drugs to which n-methylbarbituric acid belongs, primarily target theGABA (gamma-aminobutyric acid) receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation .
Mode of Action
This enhancement results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation .
Biochemical Pathways
Barbiturates are known to affect several pathways related toneuronal excitability and neurotransmission . The enhancement of GABA-mediated inhibitory neurotransmission and attenuation of glutamate-mediated excitatory neurotransmission are among the key effects .
Pharmacokinetics
The pharmacokinetics of drugs can greatly influence their bioavailability and overall effect .
Result of Action
Based on the known effects of barbiturates, it can be inferred that the compound may induce sedation and reduce neuronal excitability .
Propriétés
IUPAC Name |
1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGGMHIZEAHUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180348 | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-47-1 | |
| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2565-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Methylbarbituric acid be used to create fluorescent materials?
A1: Yes, N-Methylbarbituric acid serves as a building block for synthesizing fluorescent dyes. Research shows that combining N-Methylbarbituric acid with triphenylamine or indanedione acceptors creates molecules that exhibit fluorescence ranging from yellow to deep red in the solid state []. The color variations depend on the substituents added to the core structure, influencing molecular conformation and packing [].
Q2: How does the structure of N-Methylbarbituric acid derivatives affect their fluorescence properties?
A2: The fluorescence of N-Methylbarbituric acid derivatives is sensitive to molecular conformation and packing. For example, adding methoxy (OCH3) groups to specific positions on triphenylamine-N-Methylbarbituric acid derivatives shifts the emitted fluorescence color from yellow to red []. This change is attributed to alterations in molecular conformation and packing caused by the methoxy substituents [].
Q3: Are there any interesting applications for N-Methylbarbituric acid-based fluorescent materials?
A3: The N-Methylbarbituric acid-based fluorescent materials exhibit interesting stimuli-responsive properties. For instance, some derivatives display "turn-off" fluorescence upon grinding, while heating the ground powder restores ("turn-on") the fluorescence []. This reversible fluorescence switching is linked to the transformation between crystalline and amorphous phases triggered by mechanical grinding and heating [].
Q4: Beyond fluorescent materials, what other applications does N-Methylbarbituric acid have in organic synthesis?
A4: N-Methylbarbituric acid serves as a versatile reagent in organic synthesis. It acts as a precursor for creating pyrimido[4,5-c]pyridazine derivatives, potential monoamine oxidase inhibitors []. Additionally, N-Methylbarbituric acid reacts with arylglyoxal monohydrates in the presence of catalysts like DABCO to produce symmetric pyrano[2,3-d:6,5-d']dipyrimidinone derivatives [].
Q5: What is known about the metabolic fate of N-Methylbarbituric acid derivatives?
A5: Research on N-methylbarbital, N-methylphenobarbital, and N,N'-dimethylbarbital - all N-methylbarbituric acid derivatives - shows that dogs metabolize these compounds and excrete significant amounts of the corresponding 5,5-disubstituted barbituric acids in their urine []. This demethylation process is suggested to play a role in the duration of action for these N-methylbarbituric acid derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














